4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide
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Overview
Description
4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a tosyl group, and a trifluoromethyl benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Tosyl Group: Tosylation of the piperazine ring is achieved using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Attachment of the Trifluoromethyl Benzyl Group: The trifluoromethyl benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides or benzyl alcohols in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperazine ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The trifluoromethyl benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-tosyl-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- 4-methyl-N-tosyl-N-(3-(difluoromethyl)benzyl)piperazine-1-carboxamide
- 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is unique due to the presence of both the trifluoromethyl benzyl group and the piperazine ring. This combination can result in distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3S/c1-16-6-8-19(9-7-16)31(29,30)27(20(28)26-12-10-25(2)11-13-26)15-17-4-3-5-18(14-17)21(22,23)24/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBTYAPXTUKJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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